molecular formula C13H18N2O4S B2801222 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid CAS No. 1197193-10-4

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid

Cat. No.: B2801222
CAS No.: 1197193-10-4
M. Wt: 298.36
InChI Key: AFDDQQRUJDNNQM-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a benzoic acid moiety substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent, such as methyl iodide, under basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzoic acid derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the methylsulfonyl-substituted benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine or benzoic acid derivatives.

Scientific Research Applications

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the methylsulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-1-piperazinyl)-4-(methylthio)benzoic acid: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-(4-Methyl-1-piperazinyl)-4-(methylamino)benzoic acid: Similar structure but with a methylamino group instead of a methylsulfonyl group.

Uniqueness

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-14-5-7-15(8-6-14)12-9-10(20(2,18)19)3-4-11(12)13(16)17/h3-4,9H,5-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDDQQRUJDNNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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